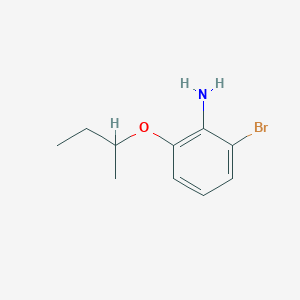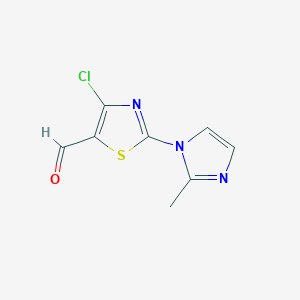
4-(2,4-Bis(trifluoromethyl)phenyl)-2-chloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Bis(trifluoromethyl)phenyl)-2-chloropyridine is a chemical compound characterized by the presence of trifluoromethyl groups and a chloropyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Bis(trifluoromethyl)phenyl)-2-chloropyridine typically involves the reaction of 2-chloropyridine with 2,4-bis(trifluoromethyl)phenylboronic acid under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as toluene or dimethylformamide. The reaction mixture is heated to reflux temperature to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(2,4-Bis(trifluoromethyl)phenyl)-2-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the trifluoromethyl groups.
Coupling Reactions: The compound can undergo further coupling reactions with other aryl or alkyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
科学研究应用
4-(2,4-Bis(trifluoromethyl)phenyl)-2-chloropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
作用机制
The mechanism of action of 4-(2,4-Bis(trifluoromethyl)phenyl)-2-chloropyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloropyridine moiety can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups but lacks the chloropyridine moiety, resulting in different chemical and biological properties.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Similar in structure but with a bipyridine core, this compound is used in coordination chemistry and materials science.
Uniqueness
4-(2,4-Bis(trifluoromethyl)phenyl)-2-chloropyridine is unique due to the combination of trifluoromethyl groups and a chloropyridine moiety, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
1333319-73-5 |
|---|---|
分子式 |
C13H6ClF6N |
分子量 |
325.63 g/mol |
IUPAC 名称 |
4-[2,4-bis(trifluoromethyl)phenyl]-2-chloropyridine |
InChI |
InChI=1S/C13H6ClF6N/c14-11-5-7(3-4-21-11)9-2-1-8(12(15,16)17)6-10(9)13(18,19)20/h1-6H |
InChI 键 |
SPEVYPUGXRHGPM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



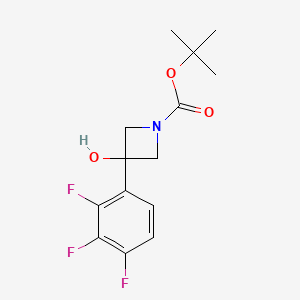
![N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine](/img/structure/B13078319.png)
![tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate oxalate](/img/structure/B13078325.png)
![7-(Dimethoxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13078328.png)
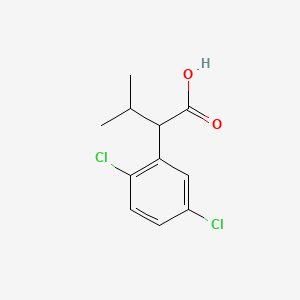
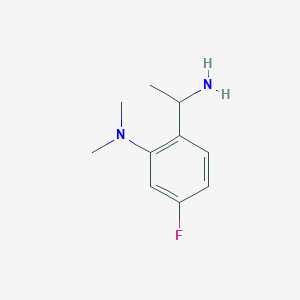
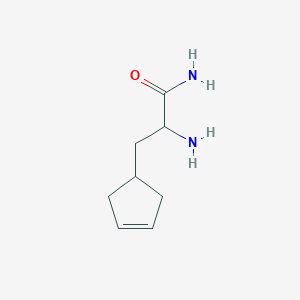
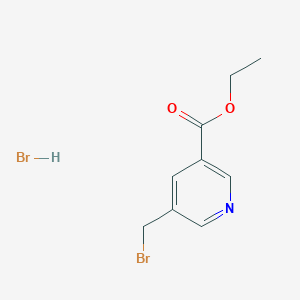
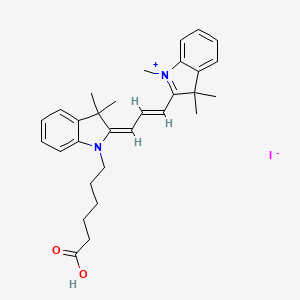

![4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13078381.png)
